molecular formula C19H22N2O3 B268360 N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide

N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide

Cat. No. B268360
M. Wt: 326.4 g/mol
InChI Key: CYDNUIZSFJXHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPA is a selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of inflammatory and fibrotic diseases. Additionally, N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide is a selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has also been shown to have anti-inflammatory and anti-fibrotic effects by inhibiting the production of pro-inflammatory cytokines and reducing the deposition of extracellular matrix proteins. Additionally, N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide in lab experiments is its selectivity for CK2, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. Additionally, N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are many potential future directions for the study of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide. One direction is the development of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide analogs with improved solubility and potency. Another direction is the investigation of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide's potential as a therapeutic agent for the treatment of cancer, inflammatory and fibrotic diseases, and neurodegenerative diseases. Additionally, the mechanism of action of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide could be further elucidated to better understand its effects on cellular processes. Overall, the study of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide has the potential to lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with sec-butylamine to form N-(sec-butyl)-3-nitrobenzamide. This intermediate is then reduced to N-(sec-butyl)-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of N-(sec-butyl)-3-aminobenzamide with phenoxyacetic acid chloride to form N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide.

properties

Product Name

N-(sec-butyl)-3-[(phenoxyacetyl)amino]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-butan-2-yl-3-[(2-phenoxyacetyl)amino]benzamide

InChI

InChI=1S/C19H22N2O3/c1-3-14(2)20-19(23)15-8-7-9-16(12-15)21-18(22)13-24-17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

CYDNUIZSFJXHTR-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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